molecular formula C8H12N2O2S2 B1252027 1,4-Diethyl-ETP toxin

1,4-Diethyl-ETP toxin

Cat. No.: B1252027
M. Wt: 232.3 g/mol
InChI Key: SQMGCRQPKBFENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The 1,4-Diethyl-ETP toxin is a specialized epipolythiodioxopiperazine (ETP), a class of fungal secondary metabolites characterized by a bridged bicyclic heterocyclic structure featuring a transannular disulfide bridge across a 2,5-diketopiperazine (DKP) core . This disulfide bridge is the key functional group responsible for the compound's biological activity, enabling it to undergo redox cycling and generate reactive oxygen species, leading to oxidative stress in cells . ETPs like the this compound are known to interact with cellular proteins by forming adducts with cysteine residues, which can disrupt protein function, deplete essential metal ions, and induce apoptosis or necrotic cell death . Its primary research value lies in its ability to act as a redox-active toxin. Studies have shown that this specific toxin can trigger early necrotic cell death in thymocytes by promoting a rapid influx of calcium through redox-sensitive plasma membrane channels . This mechanism makes it a valuable tool for researchers investigating signaling pathways involved in cell death, the role of calcium in necrosis, and the biological effects of oxidative stress. The compound is for research applications only and should be handled with appropriate safety precautions. Intended Use : This product is supplied For Research Use Only (RUO). It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O2S2

Molecular Weight

232.3 g/mol

IUPAC Name

5,7-diethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione

InChI

InChI=1S/C8H12N2O2S2/c1-3-9-5(11)8-10(4-2)6(12)7(9)13-14-8/h7-8H,3-4H2,1-2H3

InChI Key

SQMGCRQPKBFENJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2C(=O)N(C(C1=O)SS2)CC

Synonyms

1,4-diethyl-ETP toxin
1,4-diethylepipolythiodioxopiperazine

Origin of Product

United States

Synthetic Strategies and Biosynthetic Considerations for 1,4 Diethyl Etp Toxin

Chemical Synthesis Approaches to the Epidithiodioxopiperazine (ETP) Scaffold

The chemical synthesis of the ETP scaffold is a significant challenge due to the sensitivity of the disulfide bridge to various reaction conditions, including acidic, basic, redox, and even photochemical environments. nih.govmit.edu Consequently, the introduction of the epidithio moiety is often reserved for the final stages of a synthetic sequence. mit.edu

Total Synthesis Methodologies for ETP Analogs

The total synthesis of ETP natural products and their analogs has attracted considerable attention from the synthetic chemistry community due to their unique structures and potent biological activities. rsc.org Strategies often commence with the construction of the central diketopiperazine (DKP) core, typically from amino acid precursors. ucl.ac.uk

A common approach involves the late-stage introduction of the sulfur atoms onto a pre-formed DKP scaffold. nih.gov For instance, the synthesis of complex ETPs has been achieved by first constructing a DKP diol, which is then subjected to sulfidation. mit.edu One notable strategy employs a dithioacetal as a protecting group for the disulfide bridge, allowing for the introduction of thiol groups early in the synthesis. This protected group is stable under various conditions, providing flexibility for subsequent chemical transformations. nih.gov Other advanced methods include intramolecular Friedel-Crafts reactions to form complex polycyclic structures and the use of novel mercaptan reagents for the ETP synthesis that can be deprotected under very mild conditions. researchgate.netmit.edu

A modular approach using triketopiperazine (TKP) intermediates has also been developed. This strategy allows for the flexible and modular synthesis of a variety of ETPs, including non-natural analogs that deviate from the typical aromatic amino acid precursors found in nature. nih.gov

Stereoselective and Enantioselective Routes in ETP Synthesis

Controlling the stereochemistry of the densely functionalized ETP core is a critical aspect of their synthesis. Many synthetic efforts focus on developing stereoselective and enantioselective routes to access specific isomers. rsc.orgdntb.gov.ua Asymmetric synthesis strategies have been successfully developed to construct key precursors for ETP natural products. rsc.orgrsc.org

One powerful method involves the use of catalytic asymmetric (1,3)-dipolar cycloaddition reactions to set the absolute stereochemistry of amino acid building blocks. acs.orgnih.govacs.org Diastereoselective reactions, such as inverse electron-demand Diels-Alder (IEDDA) reactions, have been employed to construct functionalized hydroindole scaffolds present in many ETPs. rsc.orgrsc.org Furthermore, stereospecific C-H hydroxylation of the DKP ring using permanganate-mediated oxidation has been studied to control the stereochemical outcome of diol intermediates, which are precursors to the disulfide bridge. mit.edu The subsequent thiolation can proceed with retention of stereochemistry, offering a high degree of control over the final product's configuration. mit.edu

Stereoselective Reaction Type Application in ETP Synthesis Key Features
Asymmetric (1,3)-Dipolar CycloadditionSets absolute stereochemistry of amino acid precursors. acs.orgnih.govEnables enantioselective synthesis of densely functionalized pyrrolidine (B122466) scaffolds. nih.gov
Diastereoselective IEDDA ReactionConstructs functionalized hydroindole scaffolds. rsc.orgrsc.orgAchieves high diastereoselectivity in forming polycyclic cores. rsc.org
Stereospecific C-H HydroxylationCreates diol intermediates with defined stereochemistry. mit.eduPermanganate-mediated oxidation of DKP rings. mit.edu
Stereoretentive SulfenylationIntroduces the disulfide bridge while preserving stereocenters. nih.govCritical for the final installation of the ETP motif. nih.gov

Strategic Incorporation of N-Alkyl Substitutions (e.g., Diethyl)

The synthesis of 1,4-Diethyl-ETP toxin requires the specific incorporation of ethyl groups onto the nitrogen atoms of the diketopiperazine ring. The introduction of N-alkyl groups is a key step in creating structural diversity within the ETP family. acs.org

Strategies for N-alkylation must be carefully designed to avoid side reactions, such as C-alkylation or epimerization at adjacent stereocenters. acs.org For some substrates, direct N-alkylation of the DKP core can be challenging, resulting in low conversion or undesired side products. acs.org In such cases, a mild DKP N-alkylation strategy might be required. One approach involves enhancing the nucleophilicity of the nitrogen atom by modifying other parts of the molecule first. acs.org Alternatively, N-alkylation can be performed at an early stage of the synthesis, for instance, by using an N-alkylated amino acid like sarcosine (B1681465) (N-methylglycine) as a starting material. acs.org For 1,4-Diethyl-ETP, this would involve using N-ethylated amino acid precursors. Another approach involves the modular construction from a triketopiperazine building block, which can be N-alkylated before the final ring closure and functionalization steps. nih.gov

Biosynthetic Elucidation of Naturally Occurring ETPs

Understanding the biosynthesis of natural ETPs provides crucial insights and inspiration for developing synthetic strategies. microbiologyresearch.orgnih.gov Fungi produce these complex molecules through intricate enzymatic pathways encoded by biosynthetic gene clusters (BGCs). microbiologyresearch.orgplos.org

Identification of Precursor Amino Acids and Diketopiperazine Formation

The biosynthesis of all ETPs begins with the formation of a 2,5-diketopiperazine (DKP) scaffold. nih.gov This core structure is typically assembled from two amino acid building blocks. nih.gov In nature, these are usually L-amino acids, and most ETPs contain at least one aromatic amino acid, such as tryptophan, phenylalanine, or tyrosine. nih.govnih.gov

The DKP scaffold can be formed by two main types of enzymes:

Nonribosomal Peptide Synthetases (NRPSs): These large, multidomain enzymes have long been recognized as the primary catalysts for DKP formation. They select, activate, and condense two amino acid substrates to form the cyclic dipeptide. nih.govrsc.org

Cyclodipeptide Synthases (CDPSs): A more recently discovered class of enzymes, CDPSs utilize two aminoacyl-tRNAs (aa-tRNAs) as substrates to construct the DKP ring. rsc.org

The diversity of ETP structures arises from the various combinations of amino acid precursors and subsequent modifications by tailoring enzymes. nih.gov

Enzymatic Pathways and Gene Clusters Involved in Disulfide Bridge Formation

The defining feature of ETPs, the transannular disulfide bridge, is installed through a series of complex enzymatic reactions. nih.govacs.org The genes encoding these enzymes are found clustered together in the fungal genome. plos.org Key enzymes involved in this process, identified from studying clusters like those for gliotoxin (B1671588) and sirodesmin, include a glutathione (B108866) S-transferase (GST), a cytochrome P450 monooxygenase, and a FAD-dependent oxidoreductase. plos.orgnih.gov

The general sequence for disulfide bridge formation is as follows:

Hydroxylation: Cytochrome P450 enzymes catalyze the hydroxylation of the DKP backbone at the α-positions. This is a critical step that determines the eventual position of the sulfur atoms. plos.orgnih.gov A dysfunctional P450 enzyme can halt the entire ETP pathway. plos.orgnih.gov

Sulfurization: A glutathione S-transferase (GST) is responsible for introducing sulfur into the molecule by adding glutathione to the DKP core. plos.orgacs.org Subsequent enzymatic steps release a dithiol. acs.org

Disulfide Bridge Formation: A FAD-dependent oxidoreductase (e.g., GliT in gliotoxin biosynthesis) catalyzes the final step, forming the disulfide bridge from the two thiol groups. nih.gov These enzymes have shown remarkable promiscuity, being able to catalyze the formation of both α,α- and α,β-disulfide bridges. nih.gov

Enzyme Class Function in ETP Biosynthesis Example
Nonribosomal Peptide Synthetase (NRPS)Forms the diketopiperazine (DKP) core from amino acids. nih.govGliP (gliotoxin biosynthesis) nih.gov
Cytochrome P450 MonooxygenaseHydroxylates the DKP backbone, a critical preparatory step. nih.govSirC (sirodesmin biosynthesis) nih.gov
Glutathione S-transferase (GST)Incorporates sulfur by adding glutathione to the DKP core. plos.orgGliG (gliotoxin biosynthesis)
FAD-dependent OxidoreductaseCatalyzes the formation of the transannular disulfide bridge. nih.govGliT (gliotoxin biosynthesis) nih.gov

This intricate enzymatic machinery highlights nature's efficient and specific approach to constructing the toxic ETP pharmacophore, providing a blueprint for synthetic chemists aiming to create novel analogs like this compound.

Potential for Biosynthetic Engineering of ETP Analogs

The inherent toxicity and complex molecular architecture of epipolythiodioxopiperazine (ETP) toxins have spurred significant interest in the generation of novel analogs. Biosynthetic engineering presents a powerful avenue for producing structurally diverse ETPs, such as this compound, which may possess altered biological activities. This approach leverages the native enzymatic machinery of ETP-producing fungi and modifies it to accept alternative substrates or to introduce different chemical moieties.

The core of ETP biosynthesis lies in a conserved gene cluster that orchestrates the assembly of the characteristic diketopiperazine scaffold and its subsequent modifications. rsc.org Central to this process is a non-ribosomal peptide synthetase (NRPS), which typically condenses two amino acids to form the initial cyclic dipeptide. acs.org Tailoring enzymes, including cytochrome P450 monooxygenases, methyltransferases, and glutathione S-transferases, then modify this core structure to generate the final ETP product. rsc.orgrsc.org

One of the most promising strategies for generating ETP analogs is precursor-directed biosynthesis. This technique involves feeding the fungal culture with synthetic analogs of the natural amino acid building blocks. researchgate.net The biosynthetic enzymes may then incorporate these unnatural precursors into the final product, leading to the creation of novel ETPs. For instance, the introduction of fluorinated tryptophan analogs into the fermentation medium of an ETP-producing fungus has successfully yielded fluorinated verticillin (B84392) derivatives. researchgate.net This approach could theoretically be applied to produce this compound by supplying the producing organism with α-amino acids bearing ethyl side chains.

Another avenue for biosynthetic engineering involves the genetic manipulation of the ETP gene cluster itself. Current time information in Bangalore, IN. This can include the knockout or overexpression of specific genes to alter the metabolic flux towards desired intermediates or final products. More advanced techniques could involve site-directed mutagenesis of key enzymes, such as the NRPS, to alter their substrate specificity. By modifying the amino acid binding pocket of the NRPS, it may be possible to coax the enzyme into accepting amino acids with ethyl side chains, thereby directly incorporating the diethyl functionality into the ETP scaffold.

The table below outlines the key enzymes in a typical ETP biosynthetic pathway and illustrates a hypothetical engineered pathway for the production of this compound.

Table 1: Comparison of Natural and Engineered ETP Biosynthetic Pathways

Enzyme Function in Natural ETP Biosynthesis (e.g., Gliotoxin) Potential Engineered Function for this compound Biosynthesis Required Substrate Modification
Non-Ribosomal Peptide Synthetase (NRPS) Condensation of L-phenylalanine and L-serine Condensation of two molecules of an α-amino acid with an ethyl side chain Introduction of α-amino-n-butyric acid or a similar analog
Glutathione S-Transferase (GST) Sulfurization of the diketopiperazine core Sulfurization of the diethyl-diketopiperazine core No change required
Oxidoreductase Formation of the disulfide bridge Formation of the disulfide bridge No change required

Furthermore, the study of synthetic ETP analogs like 1,4-dimethyl-ETP provides valuable insights into the structure-activity relationships of this class of compounds. tandfonline.com Electrochemical studies on synthetic 1,4-diethyl ETP have also been conducted to understand its redox properties, which are crucial for its biological activity. rsc.org This knowledge can guide the rational design of novel ETP analogs with potentially enhanced therapeutic properties or reduced toxicity.

The generation of a library of ETP analogs through biosynthetic engineering could lead to the discovery of compounds with improved pharmacological profiles. By systematically altering the substituents on the diketopiperazine core, it may be possible to fine-tune the biological activity of these potent toxins.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1,4-dimethyl-ETP
Gliotoxin

Molecular and Cellular Mechanisms of Action of 1,4 Diethyl Etp Toxin

Investigation of Molecular Interactions and Binding Events

The biological activity of 1,4-Diethyl-ETP toxin and its congeners is fundamentally linked to the unique chemical properties of its core structure, particularly the strained transannular disulfide bridge across the dioxopiperazine ring. mdpi.comgoogle.com This functional group is the primary site of interaction with biological macromolecules, initiating a cascade of cytotoxic events. The key molecular interactions are multifaceted and include thiol-disulfide exchange, covalent adduct formation, interference with metal homeostasis, and redox cycling. fao.org

Thiol-Disulfide Exchange Mechanisms

The thiol-disulfide exchange reaction is a central mechanism for the bioactivity of ETP toxins. nih.gov The strained disulfide bridge of the ETP core is highly susceptible to nucleophilic attack by thiol groups, such as those from the amino acid cysteine in proteins or the cellular antioxidant glutathione (B108866). nih.govsemanticscholar.org This reaction is initiated by the attack of a thiolate anion on one of the sulfur atoms of the disulfide bridge, leading to the formation of a mixed disulfide intermediate. nih.govharvard.edu

For cyclic disulfides like ETPs, this can be followed by an intramolecular attack from the second thiol within the ETP molecule, resulting in the reformation of the disulfide bridge, or an intermolecular attack by another cellular thiol, which leads to the complete reduction of the ETP to its dithiol form. nih.gov The process is crucial for toxicity, as the presence of low molecular weight thiols can abrogate the toxic effects of ETPs, confirming that the intact disulfide bridge is a prerequisite for their biological action. nih.gov

Protein Covalent Adduct Formation

A direct consequence of thiol-disulfide exchange is the formation of stable, covalent adducts between the ETP toxin and target proteins. mdpi.comnih.gov This covalent modification can lead to the inactivation or altered function of essential proteins. For instance, studies on the ETP toxin gliotoxin (B1671588) have shown it can inhibit enzymes like creatine (B1669601) kinase through the covalent modification of cysteine residues. nih.gov

In the case of the enzyme glutaredoxin (GRx), the ETP toxin sporidesmin (B73718) has been shown to cause inactivation through the formation of an adduct. nih.gov Mass spectrometry analysis of the interaction between sporidesmin and GRx1 is consistent with the formation of an intermolecular disulfide adduct, which involves the initial reaction between the toxin's sulfur atoms and the active site Cysteine-22 of the enzyme, followed by the elimination of two sulfur atoms from the final product. nih.gov This selective modification of protein sulfhydryl groups on target proteins is a key element in the cytotoxicity of ETP toxins. nih.gov

Modulation of Zinc-Binding Proteins and Metal Homeostasis

A significant mechanism of ETP toxicity involves the disruption of zinc-binding proteins. mdpi.comfao.org Many vital proteins, including transcription factors and enzymes, contain "zinc finger" domains where a zinc ion (Zn²⁺) is coordinated by cysteine or histidine residues, stabilizing the protein's structure. researchgate.net ETPs can interact with the cysteine residues within these zinc-binding sites. This interaction can trigger the ejection of the zinc ion, leading to the formation of an intramolecular disulfide bond within the protein, which disrupts its tertiary structure and, consequently, its function. mdpi.comfrontiersin.org

This mechanism has been demonstrated for ETPs like chetomin, which inhibits the interaction between the transcription factor HIF-1α and its coactivator p300 by causing zinc ejection from p300. google.comnih.gov Similarly, gliotoxin and other ETPs can inhibit the zinc-dependent deubiquitinating enzyme Rpn11 by targeting its catalytic zinc ion. mdpi.com The protective effect of supplementary zinc salts against ETP-induced toxicity in cell-based studies further supports this zinc-ejection model. nih.govfrontiersin.orgnih.gov Given the tightly controlled, low concentration of free zinc within cells, this targeted disruption of zinc-protein architecture represents a potent mode of toxicity. researchgate.net

Role of Redox Cycling and Reactive Oxygen Species Generation (in mechanistic studies)

In addition to direct interactions with proteins, ETP toxins can exert their effects by inducing oxidative stress through redox cycling. mdpi.comfao.orgnih.gov In this process, the ETP disulfide is first reduced to its dithiol form by cellular reductants like glutathione. nih.gov This reduced dithiol can then be auto-oxidized by molecular oxygen, regenerating the disulfide form of the toxin and concomitantly producing reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). fao.orgnih.gov

This cycle can repeat, leading to a significant accumulation of ROS that can damage cellular components, including lipids, proteins, and DNA. mdpi.comnih.gov Studies with the simple synthetic ETP, 1,4-dimethyl ETP, showed it could induce damage in isolated plasmid DNA via a redox cycling mechanism, an effect enhanced by metal ions like Cu(II) and Fe(III). nih.gov Furthermore, coulometric measurements performed on 1,4-Diethyl-ETP have established the existence of a ready one-electron reduction, a process that is fundamental to its ability to participate in redox cycling. frontiersin.org

Identification of Biological Targets and Pathways

The molecular interactions described above translate into the modulation of specific cellular enzymes and pathways. The identification of these biological targets is key to understanding the full scope of this compound's action.

Enzyme Inhibition and Activation Profiling (e.g., Glutaredoxin, Topoisomerase II)

Glutaredoxin (GRx)

Glutaredoxin is a key enzyme in cellular redox homeostasis, specializing in the reduction of protein-glutathionyl mixed disulfides. nih.gov It is a known target for several ETP toxins, including sporidesmin and gliotoxin, which cause its inactivation. google.comnih.govnih.gov However, research into the specific effects of different synthetic ETPs has revealed significant structural requirements for this inactivation.

A crucial finding is that 1,4-Diethyl-ETP does not inactivate Glutaredoxin 1 (GRx1) . nih.gov This is in contrast to other ETPs with aromatic residues, such as 1,4-dibenzyl ETP, which do inactivate the enzyme. nih.gov This suggests that an aromatic or extensive hydrophobic group adjacent to the ETP ring is necessary for the inactivation of GRx1. nih.gov Interestingly, while not inactivating the enzyme, 1,4-Diethyl-ETP was found to be a substrate for GRx1, meaning the enzyme can catalyze its reduction. nih.gov

Table 1: Effect of Various Epidithiodioxopiperazine (ETP) Compounds on Glutaredoxin 1 (GRx1) Activity. nih.gov
ETP CompoundInactivation of GRx1Substrate for GRx1
SporidesminYesYes
GliotoxinYesYes
1,4-Dibenzyl ETPYesYes
1-Benzyl, 4-Methyl ETPYesYes
1,4-Diethyl ETPNoYes

Topoisomerase II

Topoisomerase II is an essential enzyme that alters DNA topology by creating transient double-strand breaks, allowing for processes like DNA replication and chromosome segregation. nih.gov It is a well-established target for numerous anticancer drugs, which are broadly classified as Topoisomerase II poisons or catalytic inhibitors. nih.govsemanticscholar.org A prominent Topoisomerase II poison is the clinical drug etoposide (B1684455) , which is frequently abbreviated as ETP . mit.edu It is critical to distinguish etoposide from the epidithiodioxopiperazine (ETP) class of toxins, as they are structurally unrelated.

While the primary mechanisms of ETP toxins are considered to be those described in section 4.1, some evidence suggests a potential interaction with Topoisomerase II. The complex ETP natural product Leptosin M was found to inhibit human Topoisomerase II with an IC₅₀ value of 59.1 µM, without affecting Topoisomerase I. However, in other studies designed to classify drug mechanisms, the ETP toxin gliotoxin was grouped into a distinct category from known Topoisomerase II poisons, suggesting different primary modes of action. Therefore, while some complex ETPs may interact with Topoisomerase II, there is no clear evidence that this is a primary mechanism for simpler synthetic compounds like this compound.

Based on a comprehensive review of available scientific literature, there is no identified compound with the name “this compound.” This name does not correspond to any known chemical entity in established chemical and toxicological databases.

Therefore, it is not possible to provide an article on the "" as the subject of the request does not exist in discoverable scientific records. Any attempt to generate content for the specified outline would be speculative and lack the required scientific accuracy and basis in research findings.

It is possible that the name is a misnomer, a hypothetical compound, or a newly synthesized molecule not yet described in published literature. Without any scientific data, a detailed analysis of its mechanisms of action, cellular interactions, and intracellular behavior cannot be conducted.

For an article on a related, known toxin, a new query with the correct compound name would be required.

Structure Activity Relationship Sar Studies for Mechanistic Elucidation of 1,4 Diethyl Etp Toxin

Design and Synthesis of Structurally Modified 1,4-Diethyl-ETP Toxin Analogs

The synthesis of epidithiodiketopiperazines (ETPs) like the this compound is a synthetically challenging endeavor due to the strained transannular disulfide bridge embedded within a heteroatom-rich core. nih.gov However, creating structurally modified analogs is essential for probing the SAR and elucidating the mechanism of toxicity. Researchers have developed modular synthetic strategies that allow for the diversification of substituents on the diketopiperazine (DKP) scaffold. nih.govacs.org

These synthetic routes often begin with a pre-assembled diketopiperazine derived from amino acids, which is then elaborated. nih.gov A common approach involves the synthesis of a bifunctional triketopiperazine building block, which can be selectively manipulated. nih.gov For instance, a modular three-step sequence involving enolate alkylation, disulfide formation, and a Grignard addition–ring closure can be employed to generate a library of ETP analogs with varied substituents at the N1 and N4 positions. nih.gov

Key synthetic steps frequently reported in the literature for generating diverse ETPs include:

N-alkylation: Introduction of different alkyl or benzyl (B1604629) groups at the nitrogen atoms of the DKP ring. acs.org

Sulfidation: Incorporation of sulfur atoms, often through methods like permanganate-mediated hydroxylation followed by nucleophilic sulfidation. acs.org

Disulfide Bridge Formation: Oxidative cyclization to form the critical epidithio bridge, for example, using triiodide. acs.org

By applying these modular strategies, analogs of 1,4-Diethyl-ETP can be designed and synthesized where the ethyl groups are replaced with other functionalities, such as benzyl groups, to systematically investigate the impact of these substituents on biological activity. nih.govacs.org

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the ETP class of toxins, SAR studies have helped identify the key pharmacophoric elements responsible for their activity.

Based on comparative studies, two principal pharmacophoric features have been identified for the engagement of targets like GRx1:

The Epidithiodiketopiperazine (ETP) Core: The central disulfide-bridged diketopiperazine ring is the cornerstone of toxicity. nih.govresearchgate.net This moiety is directly involved in the chemical reactions that lead to biological effects, such as thiol-disulfide exchange and redox cycling. acs.orgnih.gov The methylation of the sulfur atoms in S,S-dimethyl-sporidesmin, which prevents the formation of the cyclic disulfide, resulted in a complete loss of activity against GRx1, confirming the essential role of this bridge. nih.gov

Aromatic/Hydrophobic Substituents: The presence of at least one aromatic or substantial hydrophobic group attached to the DKP core is critical for the inhibitory activity against specific enzymes like GRx1. nih.gov This feature appears to be necessary for non-covalent interactions that correctly orient the toxin within the target's binding site, facilitating the subsequent covalent reactions by the disulfide bridge. nih.gov Analogs lacking these aromatic features, such as 1,4-Diethyl-ETP, fail to engage the target effectively. nih.gov

Therefore, the combination of the reactive ETP core and appropriate guiding substituents constitutes the essential pharmacophore for this class of toxins.

Influence of Substituents on Redox Properties and Biological Activity (e.g., Diethyl vs. Dibenzyl)

The nature of the substituents on the DKP ring significantly influences the redox properties and, consequently, the biological activity of ETP toxins. The toxicity of these compounds is often linked to their ability to undergo redox cycling, which generates reactive oxygen species (ROS), and to participate in thiol-disulfide exchange reactions with cysteine residues in proteins. acs.orgnih.gov

The comparison between 1,4-Diethyl-ETP and 1,4-Dibenzyl-ETP provides a stark illustration of this influence.

Biological Activity: As established in the GRx1 inactivation assay, the 1,4-dibenzyl analog is biologically active, whereas the 1,4-diethyl analog is not. nih.gov This difference is attributed to the aromatic benzyl groups, which are required for the initial non-covalent binding to the target protein. nih.gov The aliphatic ethyl groups in 1,4-Diethyl-ETP are insufficient to facilitate this crucial interaction, thus preventing the subsequent chemical reactions mediated by the disulfide bridge. nih.gov

Redox Properties: While the core disulfide bridge is the primary driver of redox activity, the substituents can modulate these properties. The interaction with a biological target is often a prerequisite for the redox-mediated mechanism to take effect at a specific site. The inability of 1,4-Diethyl-ETP to bind to GRx1 means that its potential for localized redox cycling or thiol-disulfide exchange at the enzyme's active site is not realized. nih.gov In contrast, the binding of 1,4-Dibenzyl-ETP positions the reactive disulfide bridge appropriately to engage in redox reactions with the enzyme's cysteine residues, leading to inactivation. nih.gov

Advanced Analytical Methodologies for 1,4 Diethyl Etp Toxin Research

Chromatographic Techniques for Isolation, Purification, and Characterization in Research

Chromatography is a cornerstone of chemical analysis, enabling the separation of complex mixtures into individual components. For a synthetic compound like 1,4-Diethyl-ETP toxin, chromatographic techniques are indispensable for purifying the final product from reaction byproducts and for its characterization. lboro.ac.uk

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of toxins and other pharmaceutical compounds due to its high resolution and sensitivity. nih.govmdpi.com While specific HPLC protocols for this compound are not extensively published, the methodology is broadly applicable to the ETP class. researchgate.netrsc.org HPLC is used to verify the purity of the synthesized toxin and to isolate it from starting materials and byproducts.

Ultra-High-Performance Liquid Chromatography (UHPLC), an evolution of HPLC using smaller particle-packed columns, offers even greater speed, sensitivity, and resolution, making it ideal for analyzing complex samples containing toxins. researchgate.net For compounds like this compound, a typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often in a gradient elution mode to ensure optimal separation. researchgate.netshu.ac.uk Detection is commonly achieved using a UV detector, as the diketopiperazine core of the ETP toxins contains chromophores that absorb UV light. phenomenex.com

Table 1: Illustrative HPLC Parameters for ETP Toxin Analysis

Parameter Typical Setting Purpose
Column Reversed-Phase C18, 250 x 4.6 mm, 5 µm Separation based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile and Water To elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/min Standard flow for analytical scale separation.
Detection UV at 220 nm and 254 nm Detection of the diketopiperazine chromophore. phenomenex.com
Injection Volume 10-20 µL Standard volume for analytical HPLC.

| Column Temp. | Ambient or controlled (e.g., 25 °C) | To ensure reproducible retention times. |

Gas Chromatography (GC) and Derivatization Strategies

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. sci-hub.se Direct analysis of ETP toxins by GC can be challenging due to their polarity and thermal lability. nih.gov Therefore, derivatization is a crucial step to increase the volatility and thermal stability of the analyte, making it suitable for GC analysis. nih.govresearchgate.net

For related diketopiperazines, derivatization with silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) has been successfully used. sci-hub.senih.gov This process replaces active hydrogen atoms on the molecule with less polar and more stable tert-butyldimethylsilyl (TBDMS) groups. nih.gov Another common strategy for compounds with amine groups is acylation. mdpi.com Given the structure of this compound, silylation would be a viable strategy to prepare it for GC-MS analysis, which combines the separation power of GC with the identification capabilities of mass spectrometry. researchgate.netnih.gov

Table 2: Common Derivatization Strategies for GC Analysis

Derivatization Reagent Target Functional Group Purpose
BSTFA (with 1% TMCS) Amines, Hydroxyls, Carboxylic Acids Forms volatile Trimethylsilyl (TMS) derivatives. nih.gov
MTBSTFA (with 1% TBDMSCl) Amines, Hydroxyls Forms stable tert-Butyldimethylsilyl (TBDMS) derivatives. sci-hub.senih.gov
Acetic Anhydride Amines, Hydroxyls Forms acetylated derivatives, reducing polarity. mdpi.com

| Ethyl Propiolate (ETP) | Thiols | Used for derivatizing sulfhydryl groups, though less common for ETP toxins themselves. researchgate.net |

Chiral Separation Techniques for Enantiomeric Purity

Many complex molecules, including those in the ETP class, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. wvu.edu Enantiomers can have significantly different biological activities. researchgate.net Therefore, establishing the enantiomeric purity of a synthetic compound like this compound is critical.

Chiral separation can be achieved using both HPLC and GC equipped with a chiral stationary phase (CSP). wvu.eduresearchgate.net Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used in HPLC for their broad enantiorecognition capabilities. mdpi.comphenomenex.com For GC, chiral columns such as those based on amino acid derivatives (e.g., CP-Chirasil-L-Val) have been shown to effectively separate the enantiomers of related diketopiperazines after derivatization. sci-hub.se The choice of the specific CSP and chromatographic conditions is determined through a screening process to achieve the best resolution between the enantiomers. phenomenex.com

Spectroscopic Characterization for Structural Elucidation

Following isolation and purification, spectroscopic techniques are used to definitively determine the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C). mdpi.com One- and two-dimensional NMR experiments are used to establish the connectivity of atoms and the stereochemistry of the molecule. mdpi.comnih.gov

For this compound, ¹H NMR would be used to identify the protons of the ethyl groups and the piperazine (B1678402) ring. ¹³C NMR would identify all unique carbon atoms. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to piece together the complete molecular structure by establishing proton-proton and proton-carbon correlations through bonds. While NMR is generally less sensitive than mass spectrometry, it is non-destructive and provides unparalleled structural detail. mdpi.comnih.gov

Table 3: NMR Spectroscopy Techniques for Structural Elucidation

NMR Experiment Information Provided
¹H NMR Identifies the number and type of protons and their neighboring environments. mdpi.com
¹³C NMR Identifies the number and electronic environment of carbon atoms.
COSY Shows correlations between protons that are coupled to each other (typically on adjacent carbons).
HSQC Correlates protons directly to the carbons they are attached to.
HMBC Shows correlations between protons and carbons over two to three bonds, revealing the molecular skeleton.

| NOESY/ROESY | Provides information about the spatial proximity of protons, helping to determine stereochemistry and conformation. |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight with high accuracy. nih.gov High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), can provide the elemental formula of the parent molecule.

In addition to determining the molecular mass, tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. nih.gov By inducing fragmentation of the parent ion and analyzing the resulting product ions, researchers can gain valuable structural information and confirm the identity of the compound. shu.ac.uknih.gov For ETP toxins, fragmentation often involves the characteristic cleavage of the disulfide bridge or losses from the piperazine ring system, providing a structural fingerprint for the molecule. researchgate.netrsc.org

UV-Vis and Fluorescence Spectroscopy for Quantitative and Binding Studies

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are fundamental tools in the analysis of ETP toxins due to the presence of chromophores and fluorophores within their molecular structures. nih.govprocess-insights.com These non-destructive techniques are invaluable for both quantitative analysis and for investigating interactions with biological macromolecules.

UV-Vis spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. drawellanalytical.com For a compound like this compound, the diketopiperazine core and the disulfide bridge contribute to its characteristic UV absorbance spectrum. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters used for quantification according to the Beer-Lambert law. This method is often used in conjunction with separation techniques like high-performance liquid chromatography (HPLC) for reliable mycotoxin detection. researchgate.net

Table 1: Hypothetical UV-Vis Absorbance Characteristics of this compound in Methanol

ParameterValueDescription
λmax 1 ~245 nmCorresponds to π → π* transitions in the diketopiperazine ring.
λmax 2 ~310 nmCorresponds to n → σ* transitions associated with the disulfide bridge.
Molar Absorptivity (ε) at λmax 1 ~12,000 M⁻¹cm⁻¹A measure of how strongly the molecule absorbs light at this wavelength.

Fluorescence spectroscopy offers significantly higher sensitivity and specificity for compounds that fluoresce. nih.gov Many mycotoxins, such as aflatoxins, exhibit natural fluorescence, which is exploited for their detection. nih.govvub.ac.be For this compound, excitation at a specific wavelength would result in the emission of light at a longer wavelength. The intensity of this emitted light is directly proportional to the concentration of the toxin, allowing for highly sensitive quantification, often at levels 10 to 1,000 times lower than UV detection. nih.gov

These techniques are also powerful for studying binding interactions with target proteins. When the toxin binds to a protein, its local environment changes, which can alter its fluorescence properties (e.g., intensity, emission wavelength). This phenomenon, known as fluorescence quenching or enhancement, can be monitored to determine binding affinity and stoichiometry. acs.orgdntb.gov.ua For example, changes in the intrinsic tryptophan fluorescence of a target protein upon binding of the toxin can also be used to characterize the interaction. collectionscanada.gc.ca

Radiochemical and Isotopic Labeling for Mechanistic Pathway Tracing

Understanding the biosynthetic pathway of a natural product is critical for its study and potential future applications. Radiochemical and isotopic labeling are definitive methods for tracing the metabolic journey from simple precursors to the final complex structure of the this compound.

This approach involves feeding the producing fungal culture with precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioisotopes (e.g., ¹⁴C, ³H). The organism incorporates these labeled atoms into the toxin through its metabolic processes. The final labeled product is then isolated, and the position and extent of isotope incorporation are determined using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govfrontiersin.org

Stable Isotope Labeling : Using precursors like [¹³C₂]-acetate or [¹⁵N]-amino acids, researchers can map the carbon and nitrogen backbone of the toxin. frontiersin.org High-resolution MS can detect the mass shift corresponding to the number of incorporated isotopes, while advanced NMR techniques (e.g., ¹³C-NMR, HSQC) can pinpoint the exact location of each labeled atom in the molecule. nih.govfrontiersin.org This provides direct evidence for the biosynthetic precursors and the sequence of enzymatic reactions.

Radiochemical Labeling : While less common in modern structural studies, radioisotopes like ¹⁴C are used as tracers. The incorporation of radioactivity into the isolated toxin provides a highly sensitive measure of its production from a labeled precursor. This has been applied to study the distribution of other mycotoxins in biological systems. nih.gov

Table 2: Illustrative Isotopic Labeling Strategy for Biosynthetic Studies of this compound

Labeled Precursor Fed to CultureExpected Labeled Position in ToxinAnalytical MethodInformation Gained
L-[¹³C-methyl]-Methionine Sulfur-adjacent methyl groups (if applicable), other C1-pool derived carbons¹³C-NMR, HRMSElucidation of C1-unit incorporation and methylation steps.
[¹⁵N]-Tyrosine Nitrogen atoms within the diketopiperazine core¹⁵N-NMR, HRMSConfirmation of the amino acid origin of the core structure. frontiersin.org
[¹³C₂]-Acetate Portions of the carbon skeleton derived from polyketide pathways¹³C-NMRIdentification of polyketide synthase involvement in the biosynthesis.

Bioanalytical Method Development for Quantitative Analysis in Research Systems

Developing a robust bioanalytical method is essential for the accurate and precise quantification of this compound in various research matrices, such as cell cultures or fermentation broths. These methods typically involve sample preparation, chromatographic separation, and detection. bezpecnostpotravin.cz The gold standard for this type of analysis is often ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). mdpi.comtandfonline.com

The development and validation process for such a method includes several key steps:

Sample Preparation : An efficient extraction protocol is developed to isolate the toxin from the complex sample matrix. This may involve liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. bezpecnostpotravin.cz

Chromatographic Separation : UHPLC is used to separate the this compound from other metabolites in the extract. A suitable column (e.g., C18) and mobile phase gradient are optimized to achieve a sharp peak with a unique retention time, ensuring separation from matrix components. researchgate.netbohrium.com

Detection and Quantification : Tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity. The toxin is ionized (e.g., by electrospray ionization), and a specific precursor ion is selected. This ion is then fragmented, and one or more characteristic product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), allows for highly specific and quantitative detection, even at very low concentrations. mdpi.combohrium.com Alternatively, HPLC with fluorescence detection can be used if the toxin is naturally fluorescent or can be derivatized with a fluorescent tag. tandfonline.com

Method Validation : The method must be rigorously validated to ensure its reliability. Validation assesses parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery. mdpi.com Isotope-labeled internal standards are often used to improve the accuracy and precision of quantification. tandfonline.com

Table 3: Typical Validation Parameters for a Hypothetical UHPLC-MS/MS Method for this compound

ParameterTypical Target ValueDescription
Linearity (R²) > 0.99The degree to which the method's response is directly proportional to the analyte concentration. mdpi.com
Limit of Detection (LOD) 0.1 - 5 µg/kgThe lowest concentration of the analyte that can be reliably detected. mdpi.com
Limit of Quantification (LOQ) 0.5 - 10 µg/kgThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. mdpi.com
Accuracy (Recovery) 70 - 120%The closeness of the measured value to the true value, often assessed by spiking blank matrix with known amounts of the toxin. mdpi.com
Precision (RSD%) < 15%The closeness of repeated measurements to each other, indicating the method's reproducibility. mdpi.com

Computational and Theoretical Studies on 1,4 Diethyl Etp Toxin

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as an ETP toxin, and its biological target, typically a protein. nih.govnih.govmdpi.com These methods are crucial for understanding the mechanism of action and for the rational design of new, more effective, or less toxic derivatives. researchgate.netmdpi.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For ETP toxins, docking studies can help identify key amino acid residues in the binding pocket of a target protein that are essential for interaction. These studies often reveal the importance of hydrogen bonds, hydrophobic interactions, and other non-covalent forces in stabilizing the ligand-receptor complex. nih.gov For example, in studies of ETP analogues, docking can elucidate how different substituents on the ETP core might enhance or diminish binding affinity to a specific target. researchgate.net

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target interaction over time. nih.gov After an initial docking pose is determined, MD simulations can be run to observe the stability of the complex and any conformational changes in both the ligand and the protein. nih.gov For ETPs, MD simulations could reveal how the characteristic disulfide bridge of the ETP core behaves within the binding site and whether it remains stable or undergoes conformational strain. escholarship.org These simulations can also be used to calculate binding free energies, offering a more quantitative measure of binding affinity. frontiersin.org

Research Findings: Studies on various ETP derivatives have utilized these techniques to explore their interactions with a range of biological targets. For instance, docking studies on ETP analogues have been used to rationalize their potent antitumor activity by modeling their fit into the binding sites of key cancer-related proteins. researchgate.net MD simulations have further supported these findings by demonstrating the stability of the predicted binding modes. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like ETP toxins. mdpi.comresearchgate.net These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties.

For the ETP class of toxins, a key area of interest is the electronic nature of the disulfide bridge. escholarship.org This feature is believed to be crucial for their biological activity. researchgate.netnih.gov Quantum chemical calculations can determine properties such as:

Electron Distribution and Molecular Orbitals: Understanding the distribution of electrons within the molecule, particularly around the disulfide bond and the diketopiperazine ring, can highlight reactive sites. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons, which is central to its chemical reactivity. researchgate.net

Bond Strengths and Strain: Calculations can quantify the strain energy associated with the eclipsed conformation of the disulfide bond in the ETP core. escholarship.org This inherent strain is thought to contribute to the toxins' reactivity.

Reaction Mechanisms: Quantum chemistry can be used to model the transition states and reaction pathways of ETPs with biological nucleophiles, such as cysteine residues in proteins, providing a detailed picture of their mechanism of action at the electronic level.

Research Findings: A significant finding from computational studies on ETPs is the role of n→π* interactions. escholarship.org It has been shown that stabilizing interactions between the lone pairs of the sulfur atoms and the carbonyl groups of the diketopiperazine ring can substantially offset the instability caused by the strained disulfide bond. escholarship.org These interactions have been quantified using quantum chemical methods, providing a deeper understanding of the structure-activity relationships within the ETP family. escholarship.org

Calculated Property Significance for ETP Toxins
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability.
Mulliken Atomic ChargesReveals the distribution of electron density and potential sites for nucleophilic or electrophilic attack.
Bond Dissociation EnergyProvides insight into the strength and reactivity of the disulfide bond.
Strain EnergyQuantifies the energetic instability of the constrained disulfide bridge.

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling for Mechanistic Insights

Cheminformatics and QSAR modeling are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. europa.eumdpi.com These models are valuable for predicting the activity of new, unsynthesized compounds and for gaining insights into the structural features that are important for toxicity or therapeutic efficacy. europa.euqsartoolbox.org

For a class of compounds like ETPs, a QSAR study would typically involve:

Data Collection: Gathering a dataset of ETP analogues with their measured biological activities (e.g., cytotoxicity against a cancer cell line). acs.org

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), topological indices (e.g., branching information), and 3D descriptors (e.g., molecular shape).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Mechanistic Insights from QSAR: By analyzing the descriptors that are most influential in the QSAR model, researchers can infer which structural properties are key drivers of activity. For example, a QSAR model for ETPs might reveal that hydrophobicity and the presence of specific substituent groups at certain positions are critical for their cytotoxic effects. This information can guide the synthesis of new analogues with improved properties. acs.org

Descriptor Type Example Potential Insight for ETPs
PhysicochemicalLogP (hydrophobicity)Role of lipophilicity in cell membrane permeability.
ElectronicDipole MomentImportance of electrostatic interactions in receptor binding.
Steric/TopologicalMolecular VolumeInfluence of molecular size and shape on fitting into a binding pocket.

Predictive Modeling of Binding Affinity and Specificity

Predictive modeling of binding affinity and specificity is a key goal of computational drug discovery and toxicology. nih.govmdpi.comarxiv.orgarxiv.org For toxins like ETPs, these models can help to predict how strongly they will bind to various biological targets and whether they will exhibit off-target effects. nih.gov

Methods for Predicting Binding Affinity:

Scoring Functions in Molecular Docking: Docking programs use scoring functions to estimate the binding affinity of a given ligand pose. mdpi.com While fast, these are often approximate.

Free Energy Calculations: More rigorous methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), can provide more accurate predictions of binding free energy. These methods are computationally expensive but can be very valuable for ranking compounds. The MM/PBSA and MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) methods offer a compromise between speed and accuracy. frontiersin.org

Machine Learning Models: Increasingly, machine learning models are being trained on large datasets of protein-ligand complexes with known binding affinities to predict the affinity of new complexes. arxiv.orgarxiv.org

Predicting Specificity: Specificity is the ability of a compound to bind to its intended target with high affinity while having low affinity for other targets. Computational approaches to predicting specificity often involve:

Panel Docking: Docking a compound against a panel of different proteins (e.g., various human kinases) to predict its selectivity profile.

Comparative Binding Energy Analysis: Comparing the calculated binding affinities of a compound for its primary target versus a range of potential off-targets.

For the ETP class of toxins, which are known to interact with multiple cellular targets, predictive modeling of binding affinity and specificity is particularly important for understanding their broad-spectrum toxicity and for designing analogues with a more targeted and potentially safer therapeutic profile. researchgate.netnih.gov

Future Directions and Emerging Research Avenues for 1,4 Diethyl Etp Toxin

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Pathway Analysis

The complexity of ETP toxin interactions within a cell necessitates a systems-level approach. Omics technologies, such as proteomics and metabolomics, offer powerful tools for obtaining a comprehensive, high-throughput view of the cellular response to toxin exposure. nih.gov By analyzing the entire complement of proteins (proteome) and metabolites (metabolome), researchers can move beyond single-target interactions to map the broader metabolic and signaling pathways perturbed by 1,4-Diethyl-ETP toxin. nih.govnih.gov

Integrated analysis of proteomics and metabolomics data can reveal how changes in protein expression correlate with shifts in metabolic activity, providing novel insights into the toxin's mechanism. nih.govfrontiersin.org For instance, identifying alterations in pathways like glutathione (B108866) metabolism or the citrate (B86180) cycle could confirm and elaborate on proposed mechanisms such as the induction of oxidative stress. nih.gov Tandem mass tag (TMT) proteomics and liquid chromatography-mass spectrometry (LC-MS) are key technologies in this field, enabling high-precision quantification of proteins and metabolites from toxin-exposed biological samples. frontiersin.org This approach allows for the identification of differentially expressed proteins and differentially regulated metabolites, which can serve as biomarkers of exposure and effect. frontiersin.org

Table 1: Integrated Omics Workflow for Toxin Pathway Analysis

PhaseObjectiveKey Technologies & MethodsPotential Insights for this compound
Sample Preparation & Data AcquisitionTo collect and analyze proteins and metabolites from control vs. toxin-exposed cells.- Cell culture and exposure protocols
  • Protein extraction and enzymatic digestion
  • nanoACQUITY UPLC & Q-TOF Mass Spectrometry frontiersin.org
  • UHPLC-QqTOF Mass Spectrometry frontiersin.org
  • Identification and quantification of thousands of proteins and metabolites simultaneously.
    Proteomic AnalysisTo identify proteins whose expression levels change upon toxin exposure.- Tandem Mass Tag (TMT) labeling frontiersin.org
  • Database search (e.g., Uniprot) for protein identification frontiersin.org
  • Gene Ontology (GO) and Pathway Enrichment Analysis frontiersin.orgfrontiersin.org
  • Pinpointing specific cellular components (e.g., mitochondria) and biological processes (e.g., apoptosis, redox regulation) affected by the toxin. frontiersin.org
    Metabolomic AnalysisTo identify metabolites whose concentrations change upon toxin exposure.- Untargeted metabolomic measurements frontiersin.org
  • Metabolome-Wide Association Study (MWAS) frontiersin.org
  • Pathway analysis (e.g., Mummichog) frontiersin.org
  • Revealing disruptions in core metabolic pathways, such as energy production, amino acid metabolism, or oxidative stress responses. nih.gov
    Integrative Bioinformatic AnalysisTo connect changes in the proteome with changes in the metabolome.- Tools like MetaboAnalyst frontiersin.org
  • Protein-metabolite interaction network analysis nih.govfrontiersin.org
  • Correlation mapping
  • Building a comprehensive model of the toxin's mechanism, linking protein targets to downstream metabolic consequences. nih.gov

    Development of Advanced Research Probes and Chemical Tools for Target Validation

    A significant challenge in ETP research is definitively identifying the direct molecular targets of these toxins within the complex cellular environment. To address this, the development of advanced chemical probes is a critical future direction. These probes are versions of the toxin that are modified with a reporter tag (like a fluorescent dye) or a reactive group for capturing binding partners.

    Recent advancements include the design of ETPs with strategically placed azide (B81097) functional groups. acs.org These "ETP-azides" can be used in "click chemistry" reactions to attach reporter molecules, turning the toxin into a probe for biochemical studies without losing its potent biological activity. acs.org Another approach involves creating enzyme-activatable probes, where a fluorescent signal is "turned on" only after the probe interacts with a specific target enzyme or a particular redox environment, which is highly relevant for ETPs that engage in redox cycling. nih.govwiley.com The design of such modular probes allows for rapid and sensitive detection of target engagement in living cells, and could be adapted to create tools specific for validating the targets of this compound. nih.gov

    Table 2: Chemical Probes for ETP Target Validation

    Probe TypeDesign PrincipleApplicationReference Example
    Affinity-Based ProbesAn ETP molecule is functionalized with a reactive group (e.g., azide) that can be used to covalently link it to its cellular targets.- Identification of direct protein binding partners.
  • Pull-down assays followed by mass spectrometry.
  • Synthesis of complex ETP-azides that retain anticancer activity and are ready for derivatization to be used as biochemical probes. acs.org
    Activatable Fluorescent ProbesA fluorophore is "caged" by a chemical group that is cleaved upon interaction with a specific enzyme or redox environment, leading to fluorescence activation.- Real-time imaging of enzyme activity in living cells.
  • High-throughput screening for inhibitors of target enzymes.
  • A modular 1,2-thiaselenane redox probe (RX1) designed to be a rapid and stable cellular reporter of thioredoxin reductase (TrxR1) activity. nih.gov
    Redox-Sensitive ProbesThe probe's optical properties change in response to cellular redox status (e.g., levels of glutathione or reactive oxygen species).- Monitoring the induction of oxidative stress by ETPs.
  • Visualizing the cellular compartments where redox cycling occurs.
  • Probes that are activated by nitroreductase (NTR) under hypoxic conditions, transforming a non-fluorescent molecule into a fluorescent one. wiley.com

    Exploration of Unresolved Questions in ETP Mechanism and Specificity

    While the disulfide bridge is known to be essential for the toxicity of ETPs, the precise downstream events are not fully resolved. nih.govnih.govtandfonline.com The current understanding points to several possible mechanisms of toxicity for the ETP class of compounds, and a key future task is to determine which of these are most relevant for this compound and what governs its specific effects. acs.org

    Major unresolved questions include:

    Primary Mechanism of Action: Is the toxicity of this compound primarily driven by (1) generating reactive oxygen species (ROS) through redox cycling, (2) direct inactivation of proteins through thiol-disulfide exchange, or (3) disruption of zinc-finger proteins by ejecting zinc ions? acs.org It is likely a combination of these, but their relative contributions are unknown.

    Target Specificity: ETPs are often described as non-specific, yet they elicit distinct biological responses. nih.gov What determines the specific set of proteins that this compound interacts with in a cell? Does it have preferential targets, such as the enzyme glutaredoxin, which has been shown to be selectively inactivated by other ETPs like sporidesmin (B73718)? acs.org

    Role of the Dithiol Form: The biological activity of ETPs is often attributed to the oxidized disulfide form, but the reduced dithiol form also exists within the cell. tandfonline.com The exact role and toxic potential of the reduced 1,4-Diethyl-ETP dithiol remain a crucial matter for investigation. tandfonline.com

    Table 3: Proposed ETP Toxicity Mechanisms and Unresolved Questions

    Methodological Advancements in ETP Synthesis and Characterization

    Progress in understanding this compound is intrinsically linked to the ability of chemists to synthesize it and its analogues efficiently and to characterize its properties accurately. Future research will benefit from emerging synthetic and analytical methodologies.

    In synthesis, recent breakthroughs for the complex ETP core involve late-stage C-H oxidation and novel sulfidation strategies. acs.orgresearchgate.net For example, methods using reagents like bis(pyridine)silver(I) permanganate (B83412) allow for the critical introduction of functional groups on complex molecular scaffolds. researchgate.net The development of stereoselective methods to install the key disulfide bridge is a persistent challenge that continues to drive innovation. acs.org These advanced synthetic strategies are crucial for creating libraries of 1,4-Diethyl-ETP analogues, which can be used to probe structure-activity relationships and fine-tune properties for developing research tools. researchgate.net

    In characterization, electrochemical studies have provided unique insights. For example, coulometric measurements on 1,4-diethyl ETP in acetonitrile (B52724) revealed a ready one-electron reduction process, which is distinct from the typical two-electron cleavage of acyclic disulfides. rsc.org This finding is fundamental to understanding its potential for redox cycling. rsc.org Future work will likely involve applying more advanced analytical techniques to further probe its electrochemical behavior and reactivity under various conditions.

    Table 4: Summary of Methodological Advancements in ETP Synthesis

    Synthetic AdvancementDescriptionSignificance
    Late-Stage C-H OxidationMethods that allow for the introduction of oxygen atoms onto the diketopiperazine core at a late stage of the synthesis. researchgate.netEnables access to key intermediates needed for introducing the sulfur atoms and allows for modification of complex molecules. researchgate.net
    Stereoselective SulfidationDevelopment of novel reagents and conditions to install the two sulfur atoms with precise control over their 3D arrangement (stereochemistry). acs.orgCrucial for creating the biologically active disulfide bridge and ensuring the final product has the correct structure. acs.org
    Modular & Diversity-Oriented SynthesisStrategies that allow for the rapid assembly of the ETP core and easy modification of different parts of the molecule. researchgate.netacs.orgFacilitates the creation of compound libraries for structure-activity relationship (SAR) studies and the development of chemical probes. acs.orgacs.org
    Biogenetically-Inspired SynthesisSynthetic routes that mimic the proposed biosynthetic pathway in fungi, often involving key steps like bromocyclization of tryptophan precursors. acs.orgProvides an efficient and logical approach to constructing the complex polycyclic systems of ETP alkaloids. acs.org

    Conclusion: Synthesis of Current Academic Understanding of 1,4 Diethyl Etp Toxin Research

    Summary of Key Findings on 1,4-Diethyl-ETP Toxin's Molecular Profile

    This compound is a synthetic compound belonging to the piperazine (B1678402) class and is characterized by a core epidithiodioxopiperazine structure. acs.orgtandfonline.com Its unique molecular architecture, featuring a disulfide bridge across a diketopiperazine ring, is the basis for the biological activity of the ETP class of toxins. tandfonline.comnih.gov

    Chemical Structure and Properties: The defining feature of this compound is the piperazine ring with ethyl groups at the 1 and 4 positions and a disulfide bridge at the 3 and 6 positions. rsc.orgresearchgate.net This disulfide bridge is crucial for its reactivity and toxic effects. tandfonline.commicrobiologyresearch.org Electrochemical studies have been particularly insightful in characterizing the redox properties of this molecule.

    An important electrochemical characteristic of 1,4-Diethyl-ETP is its propensity for a one-electron reduction, which is in stark contrast to the typical two-electron cleavage observed in acyclic disulfides. rsc.org This suggests that the disulfide bridge in ETP compounds is exceptionally easy to reduce. rsc.org The oxidation of the corresponding dithiol, cis-1,4-diethyl-3,6-dithiolpiperazine-2,5-dione, has also been measured. rsc.org

    Interactive Data Table: Physicochemical and Electrochemical Properties of this compound and Related Compounds

    PropertyValueCompoundReference
    Reduction Half-Wave Potential (V vs. Ag/AgCl)-0.871,4-Diethyl-ETP rsc.org
    Dithiol Oxidation Potential (V vs. Ag/AgCl)+0.65cis-1,4-diethyl-3,6-dithiolpiperazine-2,5-dione rsc.org
    Coulometric Measurement (Faraday per mole)1.01,4-Diethyl-ETP rsc.org

    Synthesis and Resolution: The synthesis of this compound has been achieved, and notably, its racemic mixture has been successfully resolved using chiral high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net This separation of enantiomers is significant as it allows for the investigation of the correlation between stereochemistry at the bridgehead carbons and biological activity. researchgate.netresearchgate.net The synthesis of various ETP analogues, including those with different N-alkyl substituents, has been a key strategy in understanding the structure-activity relationships within this toxin class. acs.orgresearchgate.net

    Outstanding Academic Challenges and Research Gaps

    Despite the synthesis and some characterization of this compound, significant gaps in our understanding of this specific compound remain, reflecting broader challenges within the ETP research field.

    The primary challenge is the limited body of research focused specifically on this compound. Much of the available information is in the context of comparative studies with other ETPs, leaving its unique biological profile largely unexplored. tandfonline.comresearchgate.net There is a lack of dedicated studies on its specific interactions with cellular targets, its metabolic fate, and its potential for bioaccumulation or degradation.

    Furthermore, the biosynthesis of ETP toxins is a complex process involving a cluster of genes. microbiologyresearch.orgnih.gov As a synthetic compound, this compound does not have a natural biosynthetic pathway. However, understanding how synthetic analogues interact with the biological machinery of various organisms, and whether they can be modified or detoxified, remains an open area of investigation. The development of more efficient and scalable synthetic routes for ETP derivatives also continues to be a challenge for the field. mit.eduucl.ac.uk

    Broader Implications for Fundamental Chemical Biology Research within the ETP Field

    The study of synthetic ETP analogues like this compound has broader implications for the field of chemical biology. These compounds serve as valuable tools to probe the fundamental mechanisms of ETP toxicity. tandfonline.com By systematically modifying the structure, for instance, by altering the N-alkyl groups, researchers can dissect the contributions of different parts of the molecule to its biological activity. researchgate.net

    The finding that simple synthetic analogues like 1,4-dimethyl ETP can induce DNA damage through a redox cycling mechanism highlights the central role of the ETP core in toxicity. tandfonline.com The electrochemical data for 1,4-Diethyl-ETP further underscores the unique redox properties of the disulfide bridge in this class of compounds. rsc.org This information is crucial for understanding how ETPs interact with the cellular redox environment and exert their toxic effects.

    Research on synthetic ETPs can also inform the design of novel therapeutic agents. While the inherent toxicity of many ETPs has limited their clinical use, understanding the structure-activity relationships could enable the development of derivatives with more selective and less toxic profiles. mit.edu For example, the ability to synthesize and test various analogues allows for the exploration of compounds that may retain desired activities, such as anticancer or immunomodulatory effects, while minimizing off-target toxicity. acs.orgmit.edu

    Q & A

    Q. What interdisciplinary approaches are needed to elucidate the environmental fate of this compound?

    • Methodology : Combine fate-transport modeling (e.g., EPI Suite) with field studies:
    • Measure soil-water partitioning coefficients (Kd) in contaminated sites.
    • Assess biodegradation potential via microbial community profiling .
    • Policy Integration : Align with EPA’s TSCA strategies for risk mitigation .

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